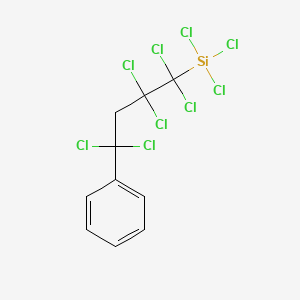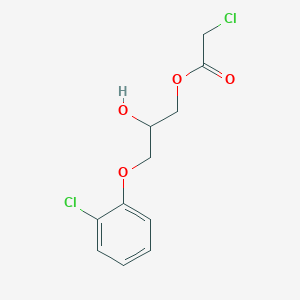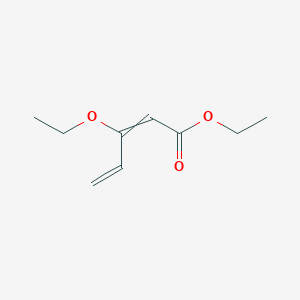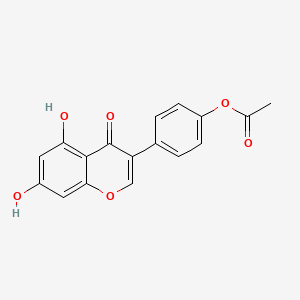
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is a complex organosilicon compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane typically involves the chlorination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce less chlorinated silanes.
科学的研究の応用
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Trichloroethylene: A simpler chlorinated compound used as an industrial solvent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use as a pesticide.
Trichlorosilane: A related organosilicon compound used in the semiconductor industry.
Uniqueness
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is unique due to its high degree of chlorination and the presence of a phenyl group. These features confer distinct chemical properties, making it valuable for specific applications that require stability and reactivity.
特性
CAS番号 |
90805-04-2 |
|---|---|
分子式 |
C10H7Cl9Si |
分子量 |
474.3 g/mol |
IUPAC名 |
trichloro-(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane |
InChI |
InChI=1S/C10H7Cl9Si/c11-8(12,7-4-2-1-3-5-7)6-9(13,14)10(15,16)20(17,18)19/h1-5H,6H2 |
InChIキー |
AYYZSBPOZVTNOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(C([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)



![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)


![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
